Physicochemical Property Differentiation vs. Methyl 4-Chloro-2-(methylthio)thiazole-5-carboxylate (CAS 1000575-04-1)
The target compound differs from its closest commercially available analog, methyl 4-chloro-2-(methylthio)thiazole-5-carboxylate (CAS 1000575-04-1), in molecular weight (287.75 vs. 223.70 g/mol), hydrogen bond acceptor count (7 vs. 3 computed), and XLogP3 (3.1 vs. an estimated lower value for the smaller methylthio analog) [1]. The replacement of –SCH₃ with –S-pyrimidin-2-yl adds two aromatic nitrogen atoms as hydrogen bond acceptors and introduces an additional heteroaromatic ring capable of π–π stacking interactions, increasing both the topological polar surface area (TPSA ~65–119 Ų vs. an estimated ~50–70 Ų for the methylthio analog) and the fraction of sp²-hybridized carbons [1]. These differences place the two compounds in distinct property space with respect to CNS MPO desirability and lead-likeness metrics, meaning they are not interchangeable as building blocks in fragment-based or property-driven medicinal chemistry campaigns .
| Evidence Dimension | Molecular weight and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | MW 287.75 g/mol; HBA 7; XLogP3 3.1 |
| Comparator Or Baseline | Methyl 4-chloro-2-(methylthio)thiazole-5-carboxylate (CAS 1000575-04-1): MW 223.70 g/mol; HBA ~3; XLogP3 lower (estimated) |
| Quantified Difference | ΔMW +64.05 g/mol; ΔHBA +4; ΔLogP positive shift |
| Conditions | Computed properties from PubChem (CID 54926629) and vendor data; comparator data from ChemicalBook and Chemsrc |
Why This Matters
The large difference in hydrogen bond acceptor count (7 vs. ~3) and the presence of a pyrimidine ring directly impact solubility, permeability, and target binding profiles, making blind substitution scientifically unsound without re-optimization of the lead series.
- [1] PubChem. Methyl 4-chloro-2-(pyrimidin-2-ylsulfanyl)-1,3-thiazole-5-carboxylate. CID 54926629. https://pubchem.ncbi.nlm.nih.gov/compound/54926629. View Source
